H-Arg(Z)2-OH
Overview
Description
H-Arg(Z)2-OH: Nα,Nω-Di-Cbz-L-arginine , is a derivative of the amino acid arginine. This compound is commonly used in biochemical research, particularly in the synthesis of peptides and as a substrate or inhibitor in various enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. One common method starts with the protection of the α-amino group using a carbobenzyloxy (Cbz) group, followed by the protection of the guanidino group with another Cbz group. The protected arginine is then subjected to hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: H-Arg(Z)2-OH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the protective groups, yielding free arginine.
Substitution Reactions: The protected groups can be substituted with other protective groups or functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution Reactions: Common reagents include carbobenzyloxy chloride for protection and trifluoroacetic acid for deprotection.
Major Products:
Free Arginine: Obtained after complete deprotection.
Modified Arginine Derivatives: Depending on the substitution reactions performed.
Scientific Research Applications
Chemistry: H-Arg(Z)2-OH is widely used in peptide synthesis as a protected form of arginine. It allows for the selective deprotection and incorporation of arginine into peptides without unwanted side reactions .
Biology: In biological research, this compound serves as a substrate or inhibitor in enzymatic studies, particularly those involving arginine metabolism .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its protected form ensures stability and controlled release in drug formulations .
Industry: this compound is utilized in the production of various biochemical reagents and as an intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of H-Arg(Z)2-OH primarily involves its role as a protected form of arginine. The protective groups prevent unwanted reactions during peptide synthesis and can be selectively removed under specific conditions. This allows for the precise incorporation of arginine into peptides and proteins .
Molecular Targets and Pathways:
Enzymatic Reactions: this compound acts as a substrate or inhibitor in enzymatic reactions involving arginine.
Peptide Synthesis: The compound is used to introduce arginine residues into peptides, influencing their structure and function.
Comparison with Similar Compounds
Nα-Boc-Nω-Cbz-L-arginine: Another protected form of arginine with different protective groups.
Nα-Fmoc-Nω-Cbz-L-arginine: Used in peptide synthesis with a different protective group on the α-amino group.
Uniqueness: H-Arg(Z)2-OH is unique due to its dual Cbz protection, which provides stability and selectivity in peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .
Biological Activity
H-Arg(Z)₂-OH, also known as Nα,Nα-bis(benzyloxycarbonyl)-L-arginine, is a derivative of the amino acid arginine. This compound is significant in biochemistry and pharmacology due to its role in peptide synthesis and its potential therapeutic applications. The biological activity of H-Arg(Z)₂-OH is largely attributed to the guanidino group of arginine, which is involved in various physiological processes, including immune response modulation, nitric oxide production, and cell signaling.
The molecular formula for H-Arg(Z)₂-OH is C₁₈H₁₈N₄O₄, with a molar mass of approximately 358.36 g/mol. It features two benzyloxycarbonyl (Z) protective groups on the nitrogen atoms of the guanidino side chain, which enhances its stability during peptide synthesis.
Biological Functions
H-Arg(Z)₂-OH exhibits several biological activities:
- Nitric Oxide Production : Arginine is a precursor for nitric oxide (NO) synthesis, a critical signaling molecule involved in vascular regulation and immune responses. H-Arg(Z)₂-OH can enhance NO production, thus contributing to cardiovascular health and immune function.
- Peptide Synthesis : The compound serves as a building block for synthesizing biologically active peptides. Its protective groups allow for selective reactions during solid-phase peptide synthesis (SPPS), minimizing side reactions such as δ-lactam formation .
Stability and Degradation
Research indicates that H-Arg(Z)₂-OH maintains stability in various solvents over time, although degradation can occur under certain conditions. For instance, studies have shown that solutions containing Fmoc-Arg(Boc)₂-OH (a related compound) degrade slowly in DMF and NBP solvents but remain stable for up to one week .
Table 1: Stability Data of Fmoc-Arg(Boc)₂-OH
Time (h/d) | DMF (%) | NBP (%) |
---|---|---|
0 | 100 | 100 |
1 | 88.6 | 88.4 |
24 | 86.9 | 85.8 |
48 | 85.0 | 83.5 |
10 | 77.6 | 71.8 |
15 | 65.1 | 62.0 |
20 | 58.5 | 52.2 |
30 | 51.2 | 37.7 |
Case Studies and Research Findings
Several studies have explored the biological activity of H-Arg(Z)₂-OH:
- Cardiovascular Applications : A study demonstrated that arginine derivatives can improve endothelial function by enhancing NO availability, which is crucial for maintaining vascular health .
- Immune Modulation : Research has shown that arginine supplementation can enhance T-cell proliferation and cytokine production, indicating its role in boosting immune responses .
- Peptide Therapeutics : H-Arg(Z)₂-OH has been utilized in the synthesis of peptides with antimicrobial properties, showcasing its potential in developing new therapeutic agents against infections .
Properties
IUPAC Name |
(2S)-2-amino-5-[bis(phenylmethoxycarbonylamino)methylideneamino]pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-24-20(25-21(29)31-14-16-8-3-1-4-9-16)26-22(30)32-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,26,29,30)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEVTHZNIALJHD-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)N)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)N)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.